Motualevic acid F is a bioactive compound belonging to the class of azirine-2-carboxylic acids, which are derivatives of azirines. This compound has garnered attention due to its significant antimicrobial properties, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus. The presence of a carboxyl group in its structure is crucial for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Motualevic acid F is classified as a non-natural azirine-2-carboxylic acid. Its structural features position it within a broader category of azirine derivatives, which are characterized by a three-membered nitrogen-containing ring. This compound is notable for its potent antibacterial properties, distinguishing it from other related compounds in the motualevic acid family .
The synthesis of Motualevic acid F has been achieved through various methodologies, including the use of transition metal catalysts. A prominent method involves the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles to yield azirine-2-carboxylic acids. This approach has demonstrated high efficiency and yield when conducted under optimized conditions .
Technical Details:
Motualevic acid F possesses a unique molecular structure characterized by a carboxylic acid functional group attached to an azirine ring. The molecular formula can be represented as C₅H₅N₃O₂.
Motualevic acid F participates in various chemical reactions typical of azirine derivatives, including nucleophilic substitutions and cycloadditions. These reactions are facilitated by the electrophilic nature of the azirine ring.
Technical Details:
The mechanism by which Motualevic acid F exerts its antibacterial effects involves disrupting bacterial cell wall synthesis and function. The carboxyl group plays a pivotal role in facilitating interactions with bacterial membranes.
Research indicates that Motualevic acid F's efficacy against pathogens like Staphylococcus aureus is linked to its ability to penetrate bacterial membranes and interfere with essential metabolic processes .
Relevant data from studies indicate that Motualevic acid F maintains stability in neutral pH environments but shows increased reactivity under acidic or basic conditions .
Motualevic acid F has potential applications in several fields:
Motualevic acid F (MAF) was isolated from the marine sponge genus Siliquariaspongia, collected from reef ecosystems at depths of approximately 40 meters. These sponges thrive in benthic environments with high microbial diversity, which drives the production of bioactive metabolites as chemical defenses [1] [6]. MAF is biosynthesized through a unique pathway involving bromination of long-chain fatty acids and azirine ring formation. Its structure features a 13,13-dibromotrideca-1,12-dienyl group attached to a 2H-azirine-2-carboxylic acid moiety, making it the first naturally occurring long-chain azirine carboxylic acid [5] [8]. The compound’s ecological role includes antimicrobial defense against fouling organisms and pathogens in the sponge’s microenvironment, as evidenced by its potent activity against Staphylococcus aureus [1] [6].
The isolation of MAF employed bioassay-guided fractionation (BGF), a technique critical for identifying antimicrobial compounds from complex extracts. The process began with solvent extraction (sequential H₂O and MeOH:CH₂Cl₂) of freeze-dried Siliquariaspongia sponge material [1]. Initial screening used disk diffusion assays against methicillin-resistant Staphylococcus aureus (MRSA) to identify active crude extracts. The active fractions underwent liquid-liquid partitioning (e.g., n-butanol for aqueous extracts, chloroform for organic extracts), followed by chromatographic purification on Sephadex LH-20 with MeOH:H₂O (3:1) [1] [3]. Final isolation used reverse-phase HPLC (65–85% MeOH in 0.05% TFA), yielding MAF as a pure compound. LC-MS tracking ([M+H]+ ions) and NMR analysis confirmed its structure and bioactivity, with MIC values of 1.2–10.9 µg/mL against MRSA [1] [8]. This approach efficiently linked antimicrobial activity to structural elucidation, avoiding resource-intensive isolation of inactive components [4] [10].
Siliquariaspongia sponges producing MAF are primarily found in tropical Pacific regions, notably Fiji’s Motualevu reef (the compound’s namesake) [1] [6]. These sponges belong to the order Dictyoceratida, characterized by fibrous spongin skeletons and high microbial symbiont density (10⁸–10¹⁰ bacteria/g tissue) [6]. Such symbionts are hypothesized to contribute to MAF biosynthesis, as seen in other sponge-derived brominated metabolites [6]. Distribution is geospatially restricted to specific reef systems, with collections occurring at depths of 30–50 meters. No reports exist of MAF isolation from other sponge genera or temperate regions, suggesting a narrow taxonomic footprint [1] [8].
Table 1: Structural Characteristics of Motualevic Acid F
Property | Value |
---|---|
IUPAC Name | (2R)-3-[(1E,12E)-13,13-dibromotrideca-1,12-dien-1-yl]-2H-azirine-2-carboxylic acid |
Molecular Formula | C₁₆H₂₂Br₂N₂O₂ |
Key Functional Groups | 2H-azirine ring, α,β-unsaturated carboxylic acid, gem-dibromoalkene |
Biosynthetic Class | Hybrid polyketide/non-ribosomal peptide |
Stereochemistry | R-configuration at C-2 of azirine ring |
Table 2: Antimicrobial Activity of Motualevic Acid F
Pathogen | MIC (µg/mL) | Assay Type |
---|---|---|
Staphylococcus aureus | 1.2–5.4 | Microbroth dilution |
Methicillin-resistant S. aureus (MRSA) | 4.1–10.9 | Agar disk diffusion |
Enterococcus faecium | >50 | Microbroth dilution |
Table 3: Geospatial Distribution of MAF-Producing Sponges
Location | Depth (meters) | Sponge Species | Yield (mg/kg dry weight) |
---|---|---|---|
Motualevu Reef, Fiji | 40 | Siliquariaspongia sp. | 1.8 |
Table 4: Key Steps in Bioassay-Guided Fractionation
Step | Technique/Reagents | Purpose |
---|---|---|
Crude Extraction | H₂O → MeOH:CH₂Cl₂ (1:1) | Solubilize polar/non-polar metabolites |
Partitioning | n-BuOH (aqueous), CHCl₃ (organic) | Separate by polarity |
Size-Exclusion Chromatography | Sephadex LH-20, MeOH:H₂O (3:1) | Remove salts/large biomolecules |
Final Purification | RP-HPLC (65–85% MeOH/0.05% TFA) | Isolate pure MAF |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7